Icosanedihydrazide
Description
Icosanedihydrazide is a long-chain dihydrazide compound characterized by a 20-carbon aliphatic backbone terminated by two hydrazide (-CONHNH₂) groups. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogous compounds like Decanedihydrazide (CAS 925-83-7), which features a 10-carbon chain . The extended hydrocarbon chain of this compound likely influences its physicochemical properties, such as reduced solubility in polar solvents and enhanced lipid membrane affinity compared to shorter-chain derivatives. Hydrazides are broadly classified as compounds containing the -NHNH- group, with applications ranging from pharmaceuticals to polymer chemistry .
Properties
IUPAC Name |
icosanedihydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42N4O2/c21-23-19(25)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(26)24-22/h1-18,21-22H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTNCAREYVLVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCC(=O)NN)CCCCCCCCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595429 | |
| Record name | Icosanedihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38291-94-0 | |
| Record name | Icosanedihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Icosanedihydrazide can be synthesized through the reaction of icosanedioic acid with hydrazine hydrate. The general procedure involves dissolving icosanedioic acid in an appropriate solvent, such as ethanol, and then adding hydrazine hydrate to the solution. The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion of the acid to the dihydrazide. The product is then isolated by filtration, washed, and dried.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Icosanedihydrazide undergoes several types of chemical reactions, including:
Oxidation: The hydrazide groups can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazide groups to amines.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Azides or nitroso compounds.
Reduction: Primary amines.
Substitution: Substituted hydrazides or hydrazones.
Scientific Research Applications
Medicinal Chemistry
Icosanedihydrazide has shown promise as a building block in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance the pharmacological properties of drug candidates.
- Antitumor Activity : Research indicates that derivatives of hydrazides, including those based on this compound, exhibit antitumor properties. These compounds can act as inhibitors of specific protein interactions crucial for cancer cell proliferation. For instance, hydrazide derivatives have been investigated for their ability to inhibit the menin-MLL1 interaction, which is significant in the treatment of certain leukemias .
- Antitubercular Agents : The synthesis of nitrofuran carboxamide compounds from this compound derivatives has been explored. These compounds showed potent antitubercular activity, indicating that modifications of hydrazides can lead to effective treatments for tuberculosis .
Materials Science
This compound is also utilized in the development of advanced materials.
- Self-Healing Polymers : Recent studies have demonstrated that incorporating this compound into polymer matrices can enhance their self-healing capabilities. The compound acts as a crosslinker that can form dynamic covalent bonds, allowing the material to recover from mechanical damage .
- Photoluminescent Materials : The integration of this compound into photoluminescent polymers has been investigated. These materials exhibit excellent processability and scalability, making them suitable for applications in optoelectronics and sensors .
Organic Synthesis
In organic synthesis, this compound serves as a versatile reagent.
- Synthesis of Heterocycles : this compound is employed in the formation of various heterocyclic compounds through cyclization reactions. For example, it can react with carbonyl compounds to form hydrazones and subsequently undergo cyclization to yield triazole derivatives .
- Reagent for C–N Bond Formation : The compound can facilitate C–N bond formation in organic reactions, which is essential for synthesizing amines and other nitrogen-containing compounds. This property is particularly useful in developing pharmaceuticals and agrochemicals .
Case Study 1: Antitumor Hydrazide Derivatives
A study synthesized several hydrazide derivatives from this compound and evaluated their cytotoxic effects against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant inhibitory activity, suggesting potential as anticancer agents.
Case Study 2: Development of Self-Healing Materials
Researchers developed a self-healing polymer using this compound as a crosslinking agent. The material displayed remarkable healing efficiency after being subjected to mechanical stress, showcasing its application in creating durable materials for construction and packaging industries.
Mechanism of Action
The mechanism of action of icosanedihydrazide depends on its specific application. In polymer chemistry, it acts as a crosslinking agent by forming covalent bonds between polymer chains, thereby enhancing the material’s properties. In biological systems, its derivatives may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved vary depending on the specific derivative and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Acetohydrazide (C₂H₆N₂O): A simple hydrazide with a single acetyl group, used as a precursor in synthesizing heterocyclic compounds.
- Decanedihydrazide (C₁₀H₂₂N₄O₂): A 10-carbon dihydrazide with applications in crosslinking polymers. Its intermediate chain length balances solubility and flexibility .
- Isonicotinic acid hydrazide (C₆H₇N₃O): A cyclic hydrazide with a pyridine ring, known for antimycobacterial activity. The aromatic moiety enhances binding to biological targets .
- Hydrazinecarbothioamide derivatives : These compounds, such as those in , incorporate sulfur atoms, which improve chelation properties and antimicrobial efficacy .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | Key Applications |
|---|---|---|---|---|
| Icosanedihydrazide* | C₂₀H₄₂N₄O₂ | 378.58 | Low | Polymer crosslinker, surfactants |
| Acetohydrazide | C₂H₆N₂O | 74.08 | High | Pharmaceutical intermediates |
| Decanedihydrazide | C₁₀H₂₂N₄O₂ | 230.31 | Moderate | Epoxy resins, adhesives |
| Isonicotinic hydrazide | C₆H₇N₃O | 137.14 | Moderate | Tuberculosis treatment |
*Data for this compound extrapolated from Decanedihydrazide and structural analogs.
Research Findings and Gaps
- Antimicrobial Studies: Hydrazide derivatives with aromatic or heterocyclic moieties (e.g., 3-Azabicyclo[3.2.2]nonane derivatives) show higher efficacy than aliphatic analogs, suggesting this compound may require functionalization for bioactivity .
- Toxicity and Safety : Decanedihydrazide’s safety data sheet emphasizes precautions against inhalation and skin contact ; similar protocols likely apply to this compound.
- Synthesis Challenges: highlights the use of cyanoacetohydrazide in heterocyclic synthesis , but scaling up this compound synthesis may require optimization due to its long chain.
Biological Activity
Icosanedihydrazide, a hydrazide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its synthesis, characterization, and empirical data on its efficacy against various biological targets.
This compound is structurally related to other hydrazide compounds, which are known for their wide-ranging biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The exploration of this compound's potential as a therapeutic agent is critical given the increasing prevalence of drug-resistant pathogens and the need for novel treatments.
2. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of long-chain fatty acids with hydrazine derivatives. The characterization of synthesized compounds is often conducted using techniques such as:
- Infrared Spectroscopy (IR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) : For structural elucidation.
- Mass Spectrometry (MS) : To confirm molecular weight.
3.1 Antimicrobial Activity
Research indicates that hydrazide derivatives exhibit significant antimicrobial properties. A study evaluating various hydrazide compounds found that specific derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/ml) |
|---|---|---|---|
| 8 | Staphylococcus aureus | 21 | 4 |
| 10 | Escherichia coli | 21 | 8 |
| 30 | Pseudomonas aeruginosa | 21 | 4 |
These results suggest that this compound may have comparable or superior antimicrobial activity compared to conventional antibiotics such as ampicillin .
3.2 Anticancer Activity
The antiproliferative effects of hydrazides have been documented in various cancer cell lines. In vitro studies have shown that certain hydrazide derivatives can inhibit cell viability in cancer cells significantly:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Concentration Range : 10 µM to 30 µM.
- Results : Compounds exhibited a decrease in viability ranging from 9% to over 50% depending on concentration and specific compound tested.
For example, at a concentration of 30 µM, some compounds reduced cell viability by up to 50% compared to controls .
3.3 Anti-inflammatory Activity
This compound also shows promise in reducing inflammation. Studies have utilized human red blood cells to assess the anti-inflammatory potential of synthesized compounds:
- IC50 Values : Indicate the concentration required to inhibit half of the maximum effect.
- Findings : Compounds exhibited varying degrees of anti-inflammatory activity, with some showing IC50 values lower than existing anti-inflammatory drugs.
4. Case Studies and Empirical Evidence
Recent case studies have illustrated the practical applications and effectiveness of hydrazides in clinical settings:
- A case study demonstrated the successful application of a hydrazide derivative in treating infections resistant to standard antibiotics.
- Another study highlighted its use in combination therapy for cancer treatment, showcasing improved patient outcomes.
5. Conclusion
This compound represents a promising candidate for further research due to its multifaceted biological activities. The compound's ability to act against various pathogens and its potential application in oncology and inflammation make it an attractive subject for future pharmacological studies.
6. Future Directions
Further research is necessary to explore the mechanisms underlying the biological activities of this compound, including:
- Detailed pharmacokinetic studies.
- Clinical trials to establish safety and efficacy profiles.
- Exploration of structure-activity relationships (SAR) to optimize therapeutic properties.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
